Scientific Field: Crystal Engineering
Application Summary: This compound is used in the growth of photomechanical organic microcrystals.
Methods of Application: Techniques like sublimation, reprecipitation, and the floating drop method were used.
Results: Under 475 nm irradiation, the microwires undergo a photoinduced coiling–uncoiling transition.
Scientific Field: Photophysics
Application Summary: The compound is studied for its photophysical properties.
Methods of Application: The decay kinetics were studied using Time Correlated Single Photon Counting.
Scientific Field: Photoluminescence
Application Summary: An anthracene-based material, which includes this compound, exhibits excimer fluorescence with an unexpected high luminous efficiency.
Methods of Application: Not specified.
Application Summary: This compound is used in the study of triplet–triplet annihilation photon upconversion.
Methods of Application: The effect of substitution of 9,10-substituted anthracenes was studied.
Scientific Field: Optoelectronics
Application Summary: Anthracene-based molecules, including this compound, are used in the design of organic light emitting diodes (OLEDs).
Results: Not specified.
Scientific Field: Biochemistry
Application Summary: This compound is used in the design of fluorescent probes.
Scientific Field: Radiation Detection
Application Summary: Anthracene and its derivatives, including this compound, have been used in the development of organic scintillators. These materials are used to detect and measure radiation.
(R)-1-(Anthracen-9-yl)ethanamine is an organic compound characterized by its unique structure, which features an anthracene moiety attached to an ethanamine group. Its molecular formula is and it has a molecular weight of 221.30 g/mol. The compound is notable for its potential applications in various fields, including organic electronics and medicinal chemistry due to the properties imparted by the anthracene structure, which is known for its luminescent and semiconducting characteristics.
The synthesis of (R)-1-(Anthracen-9-yl)ethanamine can be achieved through several methods:
(R)-1-(Anthracen-9-yl)ethanamine has potential applications in various fields:
Interaction studies involving (R)-1-(Anthracen-9-yl)ethanamine may focus on its binding affinity with biological targets or its interaction with other chemical species:
(R)-1-(Anthracen-9-yl)ethanamine shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Structure/Characteristics | Unique Features |
|---|---|---|
| (S)-1-(Anthracen-9-yl)ethanamine | Enantiomer of (R)-isomer | Differences in biological activity and reactivity |
| (R)-1-(Naphthalen-1-yl)ethanamine | Naphthalene instead of anthracene | Lower luminescence compared to anthracene |
| 4-(Anthracen-9-yl)pyridine | Contains a pyridine ring | Enhanced solubility and different reactivity |
| 1-(Phenanthren-9-yl)ethanamine | Phenanthrene moiety | Potentially different electronic properties |
These compounds highlight the uniqueness of (R)-1-(Anthracen-9-yl)ethanamine, particularly its luminescent properties due to the anthracene structure, which may not be present in all analogs.